molecular formula C22H19BrN2O3 B14988303 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B14988303
M. Wt: 439.3 g/mol
InChI Key: RZTNUFWCVBPRJS-UHFFFAOYSA-N
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Description

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is unique due to its specific combination of benzofuran and benzoxazole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19BrN2O3/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

RZTNUFWCVBPRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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